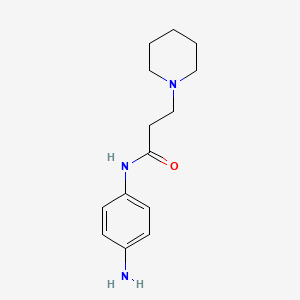

2-乙基-1,2,3,4-四氢异喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related isoquinoline derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves cyclization reactions. For instance, the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starts from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, using intramolecular cyclization to form the target ring systems . Similarly, the synthesis of eth

科学研究应用

化学合成和反应

- 与含氮亲核试剂的反应:结构上与 2-乙基-1,2,3,4-四氢异喹啉-3-羧酸相关的乙基 2,3-二氧代吡咯并[2,1-a]异喹啉-1-羧酸酯,表现出与活性含氮亲核试剂的反应性,形成各种复杂化合物。这些反应涉及吡咯环的打开以及不同的琥珀酰肼、恶嗪和二氧丁酸酯的形成 (Surikova et al., 2008).

抗生素性质

- 抗生素 Helquinoline:一种名为 Helquinoline 的四氢异喹啉衍生物,其结构与 2-乙基-1,2,3,4-四氢异喹啉-3-羧酸相似,在 Janibacter limosus 中被发现,并对细菌和真菌表现出显着的生物活性 (Asolkar et al., 2004).

酶促水解和拆分

- 酯类的酶促拆分:1,2,3,4-四氢异喹啉-3-羧酸的酯类已使用动物肝丙酮粉进行立体选择性水解,从而提供了在温和条件下获得特定对映体的见解 (Sánchez et al., 2001).

- 动态动力学酶促水解:6,7-二甲氧基-1,2,3,4-四氢异喹啉-1-羧酸的两个对映体的首次合成是通过动态动力学拆分实现的。这涉及 CAL-B 或枯草杆菌蛋白酶催化的对映选择性水解,产生高对映纯度和良好的产率 (Paál et al., 2008).

抗癌潜力

- 在肝细胞癌中的抗增殖作用:6,7-二甲氧基-1,2,3,4-四氢异喹啉-3-羧酸在二乙基亚硝胺诱导的肝癌大鼠中表现出抗增殖作用。这表明其在抗癌治疗中的潜力,尤其是对于肝癌 (Kumar et al., 2017).

阿片受体结合

- 模拟阿片肽中的酪氨酸:6-羟基-1,2,3,4-四氢异喹啉-3-羧酸,一种与 2-乙基-1,2,3,4-四氢异喹啉-3-羧酸相关的化合物,已被证明可以模拟阿片肽中酪氨酸的活性构象。它对 mu 和 delta 阿片受体表现出显着的结合 (Sperlinga et al., 2005).

未来方向

The future directions for “2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid” could involve further exploration of its pharmacological applications, given the wide range of applications of Tic . Additionally, the development of more efficient synthesis strategies could also be a potential area of research .

属性

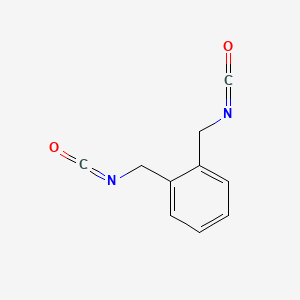

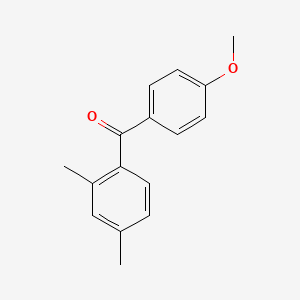

IUPAC Name |

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYDLJGQBRAFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389720 |

Source

|

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

CAS RN |

1022919-86-3 |

Source

|

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)